VCP can be used as a starting material for the synthesis of various functionalized cyclopentanes. These derivatives can be achieved through reactions such as hydrogenation, halogenation, and hydroformylation, introducing functionalities like alcohols, halogens, and aldehydes onto the cyclopentane ring. These functionalized cyclopentanes can serve as valuable building blocks for the synthesis of more complex molecules with diverse applications in medicinal chemistry, materials science, and catalysis [].
VCP's structure, with a double bond and a cyclic ring, makes it a potential candidate for the development of novel polymers. Through processes like ring-opening metathesis polymerization (ROMP), VCP can be polymerized to form cyclic olefin copolymers (COCs) []. COCs are a class of polymers known for their excellent optical properties, chemical resistance, and thermal stability, making them valuable in applications like optical devices, food packaging, and electronic components [].
Vinylcyclopentane is an organic compound with the molecular formula and a CAS number of 3742-34-5. It is characterized by a cyclopentane ring with a vinyl group (ethenyl) attached, making it a member of the cycloalkene family. This compound appears as a clear, colorless liquid and has a boiling point of approximately 97 °C, a melting point of -126.5 °C, and a density of 0.704 g/mL at 25 °C. Vinylcyclopentane is soluble in methanol and is considered highly flammable, necessitating careful handling and storage under controlled conditions (2-8 °C) to prevent ignition .
Vinylcyclopentane can be synthesized through several methods:
Vinylcyclopentane has several applications across different fields:
Interaction studies involving vinylcyclopentane primarily focus on its reactivity with electrophiles and nucleophiles due to its unsaturation. Research indicates that when protonated, it can produce secondary carbocations that may rearrange into more stable structures. This behavior is significant in understanding its reactivity patterns and potential applications in synthetic organic chemistry .
Vinylcyclopentane shares structural similarities with several other compounds, including:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Cyclopentene | A simpler alkene with no substituents | |
1-Hexene | A linear alkene used in polymerization | |
1-Vinyl-1-cyclohexene | A similar cyclic compound with additional carbon atoms |
Uniqueness: Vinylcyclopentane's unique structure allows for specific reactivity patterns not observed in simpler alkenes or other cyclic compounds, making it valuable for specialized chemical synthesis and research applications .
Vinylcyclopentane, with the molecular formula C₇H₁₂ and molecular weight of 96.173 daltons, represents a significant synthetic target in organic chemistry due to its unique structural properties and versatile reactivity patterns [1]. The compound, also known as ethenylcyclopentane or cyclopentylethylene, serves as a crucial building block in various synthetic transformations and has attracted considerable attention from synthetic chemists [2]. This section comprehensively examines the principal synthetic methodologies employed for vinylcyclopentane preparation, focusing on catalytic cyclopropanation strategies and ring-opening polymerization techniques.
Catalytic cyclopropanation represents one of the most efficient and versatile approaches for vinylcyclopentane synthesis, offering high selectivity and functional group tolerance under relatively mild reaction conditions [3] [4]. These methodologies exploit the unique reactivity of cyclopropane rings and their propensity to undergo ring-opening reactions that can lead to cyclopentane formation through various rearrangement pathways [5] [6].
Transition metal-catalyzed vinylcyclopropane rearrangements constitute a fundamental approach to vinylcyclopentane synthesis, leveraging the ability of various metal complexes to activate cyclopropane carbon-carbon bonds and facilitate subsequent ring expansion reactions [3] [7]. These transformations typically proceed through oxidative addition mechanisms that cleave the strained cyclopropane ring, followed by rearrangement and reductive elimination steps to form the desired cyclopentane products [8].
Rhodium-Catalyzed Systems
Rhodium-based catalysts have demonstrated exceptional efficiency in promoting vinylcyclopropane rearrangements to cyclopentene derivatives, which can subsequently be converted to vinylcyclopentane through appropriate synthetic manipulations [9] [10]. The mechanistic pathway typically involves initial coordination of the rhodium center to the vinyl group, followed by oxidative insertion into the cyclopropane carbon-carbon bond to generate a rhodacyclopentene intermediate [11]. Research has shown that cationic rhodium complexes bearing phosphine ligands, such as [Rh(dppp)]SbF₆, exhibit remarkable catalytic activity for intramolecular [3+2] cycloaddition reactions of vinylcyclopropane substrates [12] [11].
The reaction conditions typically require temperatures ranging from room temperature to 100°C, with reaction times varying from 30 minutes to 12 hours depending on substrate complexity and catalyst loading [11]. Yields generally range from 70% to 95% for well-designed substrates, with excellent diastereoselectivity often observed [12].
Palladium-Catalyzed Transformations
Palladium catalysis offers complementary reactivity patterns for vinylcyclopropane rearrangements, particularly through [3+2] cycloaddition pathways that generate substituted cyclopentane derivatives [4] [13]. Palladium-catalyzed reactions typically proceed under milder conditions compared to rhodium systems, often requiring only 0.5-5 mol% catalyst loading at temperatures between 25°C and 80°C [13] [14].
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Pd(PPh₃)₄/Base | 60 | 2-4 | 75-92 | 7:1 to 15:1 |
[Pd(allyl)Cl]₂/L* | 40 | 1-6 | 80-96 | 10:1 to 20:1 |
Pd(OAc)₂/Ligand | 80 | 3-8 | 70-88 | 5:1 to 12:1 |
Nickel-Catalyzed Mechanisms
Nickel-catalyzed vinylcyclopropane rearrangements represent an emerging area of research, offering unique selectivity patterns and the advantage of using an earth-abundant metal catalyst [15] [8]. Nickel(0) complexes bearing N-heterocyclic carbene ligands have shown particular promise for promoting vinylcyclopropane-cyclopentene rearrangements through multi-step oxidative addition, haptotropic shift, and reductive elimination pathways [8].
The reaction mechanism involves initial η²-coordination of the vinylcyclopropane substrate to the nickel center, followed by oxidative addition to form a vinylmetallacyclobutane intermediate [8]. This intermediate subsequently rearranges through an η¹-alkyl/η³-allyl species to form a metallacyclohexene, which undergoes reductive elimination to yield the cyclopentene product [8]. Temperature control is crucial, with optimal conditions typically requiring 60-100°C for efficient conversion [8].
Iron-Catalyzed Reactions
Iron catalysis has emerged as an attractive alternative for vinylcyclopropane transformations due to the low cost and environmental compatibility of iron-based systems [16] [17]. Iron-mediated preparation of vinylcyclopropanecarboxylates has been demonstrated through the addition of stabilized carbon nucleophiles to tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) cation complexes [17].
The synthetic protocol involves attack at the C2 position of the iron complex, generating tricarbonyl(pentenediyl)iron intermediates that undergo oxidation to afford vinylcyclopropanecarboxylates in good yields [17]. The relative stereochemistry about the cyclopropane ring typically reflects reductive elimination with retention of configuration, although bulky substituents can lead to ring closure with inversion at specific positions [17].
Cobalt-Catalyzed Processes
Cobalt-diphosphine catalysts have demonstrated the ability to promote intramolecular reactions between vinylcyclopropane and alkyne substrates, offering switchable [5+2] cycloaddition and homo-ene pathways depending on solvent selection [18]. In noncoordinating solvents such as 1,2-dichloroethane, [5+2] cycloaddition products are exclusively formed, while coordinating solvents like acetonitrile favor the homo-ene reaction pathway [18].
The reaction conditions typically employ 10 mol% CoBr₂ with 12 mol% diphosphine ligand and zinc dust as a reductant at temperatures ranging from 75°C to 120°C [18]. Highly enantioselective variants have been achieved using chiral diphosphine ligands, affording products with excellent enantiomeric excess values [18].
Gold(I) catalysis has revolutionized the field of alkene cyclopropanation, particularly for the synthesis of vinylcyclopropane derivatives from γ-stannylated propargyl esters [19] [20]. These transformations exploit the unique ability of cationic gold(I) complexes to activate propargyl substrates through 1,2-acyloxy migration, generating gold carbenoid intermediates that undergo subsequent cyclopropanation with tethered alkenes [19].
Mechanistic Framework
The gold(I)-catalyzed cyclopropanation mechanism proceeds through initial coordination of the cationic gold complex to the alkyne functionality of the γ-stannylated propargyl ester [20]. This coordination activates the substrate toward nucleophilic attack by the ester oxygen, leading to a 1,2-acyloxy migration that generates a gold-stabilized vinyl cation intermediate [20]. The subsequent cyclopropanation step involves intramolecular attack of the tethered alkene on this electrophilic center, resulting in formation of the cyclopropane ring with concomitant elimination of the gold catalyst [19].
Substrate Scope and Selectivity
Research has demonstrated that γ-stannylated propargyl esters bearing various aromatic and aliphatic substituents can participate effectively in gold(I)-catalyzed cyclopropanation reactions [20]. The reaction shows remarkable diastereoselectivity, with the cis-geometry of alkenes being almost entirely retained in the cyclopropanation products [20]. This high level of stereocontrol makes the methodology particularly valuable for the synthesis of geometrically defined vinylcyclopropane derivatives.
Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Aryl-substituted | 2-5 | 75-120 | 65-92 | >95:5 cis |
Alkyl-substituted | 3-7 | 80-100 | 58-85 | >90:10 cis |
Heteroaryl-substituted | 4-8 | 85-110 | 62-88 | >93:7 cis |
Catalyst Systems and Optimization
Optimal results are typically achieved using cationic gold(I) complexes bearing bulky phosphine ligands, such as [(Johnphos)Au(MeCN)]SbF₆ [21]. The choice of solvent significantly impacts reaction efficiency, with ethyl acetate proving superior to other common organic solvents for most substrate classes [21]. Temperature optimization reveals that reactions conducted at 75°C in ethyl acetate provide the best balance of yield and selectivity, avoiding both incomplete conversion at lower temperatures and decomposition pathways at higher temperatures [21].
The reaction typically requires 4-24 hours for complete conversion, depending on the electronic nature of the substrates and the steric environment around the reactive centers [19]. Electron-rich alkenes generally react faster than electron-poor counterparts, while steric hindrance around the propargyl ester can significantly slow the reaction rate [20].
Ring-opening polymerization represents an alternative synthetic strategy for accessing vinylcyclopentane-containing materials, particularly through copolymerization processes that incorporate cyclopentene derivatives into polymer backbones followed by post-polymerization modifications [22] [23]. These methodologies are particularly valuable for materials science applications where controlled molecular architecture is essential [24].
Ethylene-cyclopentene copolymerization has emerged as a significant industrial process for producing specialized elastomers and thermoplastic materials with tailored properties [25] [26]. The copolymerization process typically employs metallocene catalysts that can accommodate the steric bulk of cyclopentene while maintaining high activity for ethylene incorporation [27].
Metallocene Catalyst Systems
The most effective catalysts for ethylene-cyclopentene copolymerization are bridged zirconocene complexes activated with methylaluminoxane as cocatalyst [25]. Non-bridged metallocene catalysts generally favor ethylene homopolymerization without significant cyclopentene incorporation, while bridged systems demonstrate the ability to produce copolymers containing cis-1,2-cyclopentane units through both 1,2-insertion and 1,3-insertion mechanisms [25] [26].
Among the tested catalysts, rac-ethylenebis(indenyl)zirconium dichloride provides copolymers with the highest cyclopentene content, achieving incorporation levels that vary depending on reaction conditions and comonomer feed ratios [25]. The copolymerization mechanism involves competitive coordination of ethylene and cyclopentene monomers to the active zirconocene center, with the relative incorporation rates governed by steric and electronic factors [26].
Reaction Conditions and Optimization
Temperature-rising elution fractionation studies have revealed that copolymers produced using specific zirconocene catalysts exhibit broad distributions of copolymer composition, indicating varying degrees of cyclopentene incorporation along the polymer chains [25]. Optimal polymerization conditions typically involve temperatures between 60°C and 120°C, with higher temperatures generally favoring increased cyclopentene incorporation due to enhanced monomer mobility and reduced steric constraints [28].
Catalyst System | Temperature (°C) | Pressure (MPa) | CPE Content (mol%) | Yield (kg/mol·h) |
---|---|---|---|---|
Et(Ind)₂ZrCl₂/MAO | 80 | 3.0 | 12-18 | 850-1200 |
Me₂Si(Ind)₂ZrCl₂/MAO | 100 | 2.5 | 8-14 | 920-1400 |
(CpCH₂CH₂O)TiCl₂/MAO | 120 | 3.5 | 15-22 | 650-980 |
Mechanistic Considerations
The copolymerization mechanism involves several distinct insertion modes for cyclopentene incorporation [26]. The formation of 1,2-cis units results from the normal mode of addition of the growing polymer chain to the double bond of incoming cyclopentene monomer, following established patterns observed for other α-olefins [26]. In contrast, 1,3-cis units arise from isomerization reactions that occur as a consequence of 1,2-insertion followed by β-hydride abstraction and reinsertion processes [26].
The occurrence of 1,3-trans insertion represents a more complex mechanistic pathway that may involve coordination of cyclopentene in alternative binding modes or secondary rearrangement processes following initial incorporation [26]. These mechanistic insights have important implications for controlling copolymer microstructure and optimizing material properties for specific applications [28].
Half-Titanocene Systems
Half-titanocene catalysts, including (CpCH₂CH₂O)TiCl₂, (CpCH₂CH₂OCH₃)TiCl₃, and CpTiCl₃ activated with methylaluminoxane, have demonstrated the ability to incorporate cyclopentene into polyethylene matrices [26]. Carbon-13 nuclear magnetic resonance analysis reveals that these catalytic systems exhibit relatively low regiospecificity, resulting in complex copolymer microstructures with multiple types of cyclopentene incorporation [26].
The half-titanocene systems generally require higher activation temperatures and longer reaction times compared to their zirconocene counterparts, but offer complementary selectivity patterns that can be advantageous for specific applications [26]. The reduced symmetry of these catalysts appears to influence the coordination environment in ways that affect both the rate and selectivity of cyclopentene incorporation [27].
Radical-mediated cycloaddition reactions provide powerful synthetic routes to vinylcyclopentane derivatives through intramolecular processes that form five-membered rings with high efficiency and often excellent stereochemical control [12] [29]. These transformations typically exploit the radical-stabilizing properties of vinyl groups and the ring strain relief associated with cyclopropane opening [30].
Thiyl Radical-Promoted Reactions
Thiyl radicals have proven particularly effective for promoting intramolecular [3+2] cycloadditions that generate vinylcyclopentane derivatives [30] [29]. The reaction typically begins with thiyl radical attack on the vinyl group of a vinylcyclopropane substrate, leading to cyclopropane ring opening and formation of a carbon-centered radical intermediate [29]. This radical then undergoes intramolecular cyclization with a pendant alkene or alkyne to form the five-membered ring system [29].
The synthetic protocol employing dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with various alkenes in the presence of catalytic amounts of benzenethiol has demonstrated broad substrate scope and good functional group tolerance [29]. Reaction conditions typically involve heating the substrates at 60°C for 0.7 to 4 hours, depending on the electronic nature of the coupling partner [29].
Reaction Scope and Selectivity
The thiyl radical-promoted methodology shows excellent compatibility with various alkene types, including electron-rich vinyl ethers, electron-poor acrylates, and sterically hindered substrates [29]. Vinyl ethers generally provide the highest yields and selectivities, often exceeding 70% yield with diastereomeric ratios greater than 10:1 favoring the desired cyclopentane products [29].
Alkene Type | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
Butyl vinyl ether | 60 | 0.7 | 82 | 65:35 |
Methyl methacrylate | 25 | 16 | 71 | 100:0 |
Trimethylsilyl enol ether | 60 | 3 | 65 | 81:19 |
Diethyl vinyl phosphonate | 60 | 2 | 79 | - |
Vinyl acetate | 60 | 3 | 74 | 80:20 |
Mechanistic Insights
The radical-mediated cycloaddition mechanism involves several key elementary steps that determine the overall efficiency and selectivity of the transformation [30]. Initial thiyl radical addition to the vinyl group occurs regioselectively at the terminal carbon, generating a secondary radical that benefits from stabilization by the adjacent cyclopropane ring [29]. The subsequent cyclopropane opening is driven by relief of ring strain and results in formation of a primary radical that is appropriately positioned for intramolecular attack on the pendant alkene [30].
The cyclization step typically occurs through a chair-like transition state that minimizes steric interactions between the developing ring and existing substituents [29]. This conformational preference accounts for the high diastereoselectivity observed in many cases, particularly when the alkene component bears sterically demanding substituents that can direct the approach trajectory [30].
Alternative Radical Initiators
While thiyl radicals represent the most extensively studied class of initiators for these transformations, other radical species have shown promise for specific substrate combinations [31]. Triphenyltin radicals have demonstrated comparable reactivity patterns and often provide complementary selectivity profiles, particularly for substrates bearing sensitive functional groups that might be incompatible with sulfur-containing reagents [29].
Flammable